molecular formula C6H2F12O3S B2510495 Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite CAS No. 53517-89-8

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite

Cat. No.: B2510495
CAS No.: 53517-89-8
M. Wt: 382.12
InChI Key: JKZNEZDSFGHHNO-UHFFFAOYSA-N
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Description

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. The compound’s molecular formula is C6H6F12O3S, and it is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with sulfur trioxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfite ester. The general reaction can be represented as follows:

2CF3CH(OH)CF3+SO3(CF3CH(O)CF3)2SO32 \text{CF}_3\text{CH(OH)CF}_3 + \text{SO}_3 \rightarrow (\text{CF}_3\text{CH(O)CF}_3)_2\text{SO}_3 2CF3​CH(OH)CF3​+SO3​→(CF3​CH(O)CF3​)2​SO3​

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfite group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.

    Industry: Applied in the production of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite exerts its effects involves the interaction of its sulfite group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A precursor in the synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite.

    Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite: Another fluorinated compound with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and a sulfite group, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F12O3S/c7-3(8,9)1(4(10,11)12)20-22(19)21-2(5(13,14)15)6(16,17)18/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZNEZDSFGHHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OS(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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